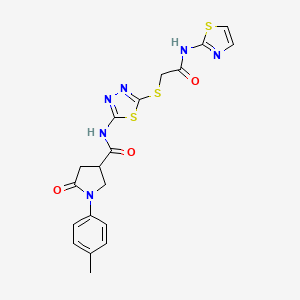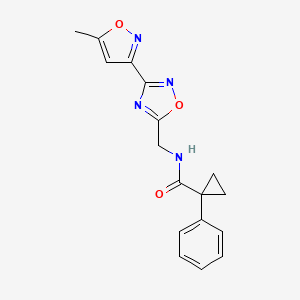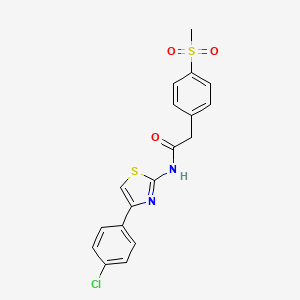![molecular formula C10H10N2O3S2 B2405234 {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1225153-86-5](/img/structure/B2405234.png)
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[_{{{CITATION{{{1{Synthesis and biological evaluation of novel series of thieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: : The methyl group at the 6-position is introduced using reagents like methyl iodide[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Attachment of the Sulfanyl Group: : The sulfanyl group is introduced using reagents like thiourea or thioacetamide.
Final Acylation: : The acetic acid moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the compound to simpler derivatives.
Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common products.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
科学的研究の応用
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its antimicrobial and anticancer properties[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Medicine: : Potential therapeutic agent for treating infections and cancer[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[2,3-d]pyrimidines: : Other derivatives with different substituents and functional groups.
Sulfanyl-containing compounds: : Compounds with similar sulfanyl groups but different core structures.
These compounds may have varying degrees of biological activity and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-5-2-6-9(15)11-7(12-10(6)17-5)3-16-4-8(13)14/h2H,3-4H2,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUMDDGCRFKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)


![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2405159.png)

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)




